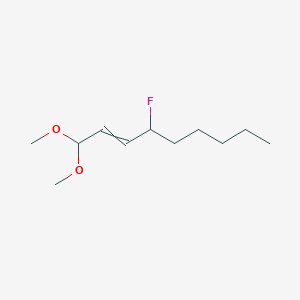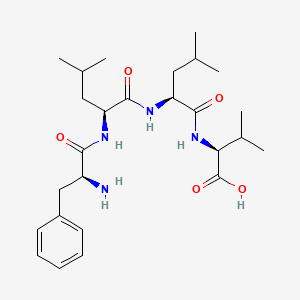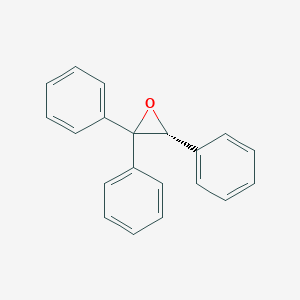![molecular formula C17H20O2 B12565558 6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one CAS No. 144190-80-7](/img/structure/B12565558.png)
6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[221]heptan-2-one is a chemical compound that belongs to the class of bicyclic ketones This compound is characterized by a bicyclo[221]heptane ring system substituted with a benzyloxyprop-2-en-1-yl group at the 6-position and a ketone functional group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Bicyclo[2.2.1]heptane Ring System: This can be accomplished through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Benzyloxyprop-2-en-1-yl Group: This step involves the alkylation of the bicyclo[2.2.1]heptane ring system with 1-(benzyloxy)prop-2-en-1-yl bromide in the presence of a strong base such as sodium hydride.
Oxidation to Form the Ketone: The final step involves the oxidation of the resulting intermediate to introduce the ketone functional group at the 2-position. This can be achieved using oxidizing agents such as Jones reagent or PCC (pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent, PCC, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ketone group can act as an electrophile in various reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: A simpler analog without the benzyloxyprop-2-en-1-yl group.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Another analog with different substituents on the bicyclo[2.2.1]heptane ring.
Uniqueness
6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one is unique due to the presence of the benzyloxyprop-2-en-1-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
144190-80-7 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
6-(1-phenylmethoxyprop-2-enyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C17H20O2/c1-2-17(19-11-12-6-4-3-5-7-12)15-9-13-8-14(15)16(18)10-13/h2-7,13-15,17H,1,8-11H2 |
Clave InChI |
XMOBKGMINMADFV-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1CC2CC1C(=O)C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


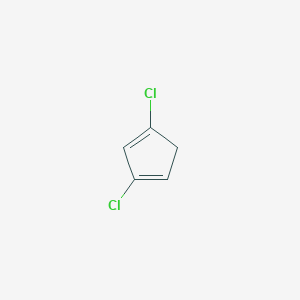

![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)
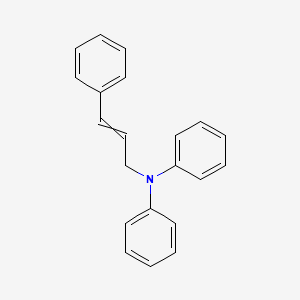
![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
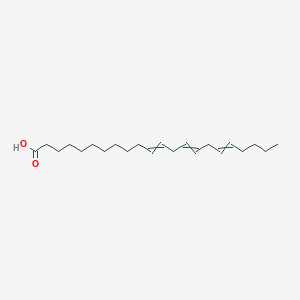
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
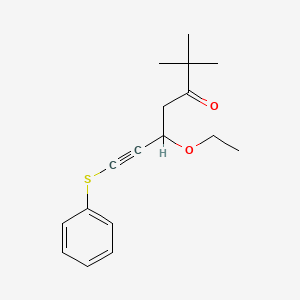
![4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate](/img/structure/B12565528.png)
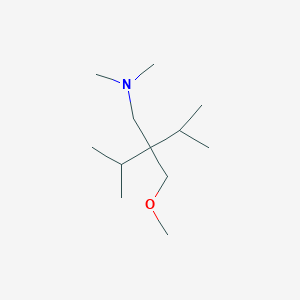
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)
